Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide
Description
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide (IUPAC name: 1-[(4-fluorobenzyl)]piperidine 1-oxide) is a nitrogen-containing heterocyclic compound with a piperidine backbone substituted at the nitrogen atom by a 4-fluorobenzyl group and oxidized to an N-oxide.
Synthesis pathways for related compounds involve multicomponent reactions or alkylation of piperidine precursors with fluorinated benzyl halides, followed by oxidation . For example, 1-((4-fluorophenyl)methyl)piperidine derivatives are synthesized via Suzuki coupling or nucleophilic substitution, with subsequent oxidation to form the N-oxide .
Properties
CAS No. |
154479-59-1 |
|---|---|
Molecular Formula |
C12H16FNO |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C12H16FNO/c13-12-6-4-11(5-7-12)10-14(15)8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
InChI Key |
IRTYVSUAASTEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](CC1)(CC2=CC=C(C=C2)F)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-fluorobenzyl chloride as the primary starting materials.
N-Alkylation: Piperidine undergoes N-alkylation with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 1-((4-fluorophenyl)methyl)piperidine.
Oxidation: The resulting 1-((4-fluorophenyl)methyl)piperidine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation with Hydrogen Peroxide (H₂O₂)
-
Reaction Setup : Pyrifenchloride (a precursor) is oxidized with H₂O₂.
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Workup :
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Rotary evaporation to concentrate the reaction mixture.
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Extraction with dichloromethane and aqueous sodium carbonate.
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-
Purification :
Oxidation with Metachloroperbenzoic Acid (mCPBA)
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Alternative Method : mCPBA is used as an oxidizing agent.
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Coupling Step : The resulting N-oxide is coupled with eltoprazine (4) to form SLV313-N-oxide.
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Purification :
| Oxidation Method | Reagents | Yield | Purification |
|---|---|---|---|
| H₂O₂ | H₂O₂, dichloromethane | 30% | PrepHPLC (Inertsil ODS-3) |
| mCPBA | mCPBA | 70% | PrepHPLC (Inertsil ODS-3) |
Coupling Reactions
The N-oxide derivative participates in amide coupling reactions using reagents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and DIPEA (diisopropylethylamine). These reactions are critical for forming heterocyclic cores or conjugates, as observed in related piperidine derivatives .
Stability and Purification
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PrepHPLC is a key purification technique, ensuring removal of impurities like unreacted starting materials or byproducts.
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Stability : The compound is stable under neutral pH conditions but may undergo hydrolysis under acidic or basic environments, depending on the functional groups present .
Molecular Formula and Identifiers
Spectroscopic and Chromatographic Analysis
Scientific Research Applications
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular properties, and pharmacological activities of the target compound and its analogs:
Pharmacological and Metabolic Insights
- SL 82.0715: Exhibits neuroprotective effects in focal cerebral ischemia models by antagonizing NMDA receptors. The 4-fluorobenzyl group enhances binding affinity, while the ethanol side chain modulates bioavailability .
- Astemizole : The 4-fluorobenzyl-piperidine moiety contributes to prolonged antihistaminic action by slow dissociation from H1 receptors. Metabolism via CYP3A4 produces active acid metabolites .
- JJC8-091 : Piperidine analogs with sulfinyl groups show improved metabolic stability in rat liver microsomes compared to piperazine derivatives. DAT affinity (Ki = 3–382 nM) correlates with structural rigidity .
- N-Oxide Derivatives: The N-oxide group in the target compound likely increases polarity, reducing blood-brain barrier penetration compared to non-oxidized analogs like SL 82.0715. However, this modification may enhance metabolic stability, as seen in donepezil N-oxide .
Impact of Substituents on Activity
- Fluorinated Aromatic Groups : The 4-fluorophenyl moiety is a common feature in CNS-active compounds, contributing to lipophilicity and receptor binding .
- N-Oxide vs. For example, NMDA receptor antagonists like SL 82.0715 rely on tertiary amine protonation for activity, which the N-oxide may disrupt .
- Sulfonyl and Sulfinyl Groups : These electron-withdrawing groups improve metabolic stability and modulate transporter affinity, as observed in JJC8-091 .
Biological Activity
Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
Piperidine is a six-membered ring containing one nitrogen atom. The specific compound , 1-((4-fluorophenyl)methyl)-1-oxide, features a fluorobenzyl group attached to the nitrogen atom, which may enhance its biological activity through increased lipophilicity and receptor binding affinity.
Anticancer Activity
Piperidine derivatives have shown promising anticancer properties. For instance, studies indicate that piperidine-based compounds can inhibit the growth of various cancer cell lines. A notable example includes a study where piperidine derivatives exhibited cytotoxic effects against MCF-7 (human breast cancer) cells with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Piperidine Derivative A | MCF-7 | 4.36 | |
| Piperidine Derivative B | HCT116 | 18.76 | |
| This compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives are also noteworthy. Research has demonstrated that certain piperidine compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Piperidine Derivative C | E. coli | 15 | |
| Piperidine Derivative D | S. aureus | 20 | |
| This compound | C. albicans | TBD | TBD |
The biological activity of piperidine derivatives is often attributed to their ability to interact with various biological targets. For example, molecular docking studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival pathways . Furthermore, the presence of the fluorobenzyl group can enhance binding affinity to target proteins.
Case Studies
Several case studies have highlighted the efficacy of piperidine derivatives in preclinical models:
- Study on Anticancer Efficacy : A study evaluated the anticancer potential of a series of piperidine derivatives in vitro and found that modifications at the nitrogen atom significantly influenced cytotoxicity against breast cancer cell lines .
- Antimicrobial Evaluation : In another study, piperidine derivatives were tested against a panel of bacterial strains, demonstrating substantial antibacterial activity with minimal cytotoxicity towards human cells .
Q & A
Q. What are the standard synthetic routes for preparing Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide, and what reagents are critical for its oxidation to the 1-oxide form?
Methodological Answer: The compound is synthesized via nucleophilic substitution or alkylation of a piperidine precursor with a 4-fluorobenzyl halide. Oxidation to the 1-oxide form typically employs hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) under controlled conditions. For example, mCPBA in dichloromethane at 0–25°C ensures selective oxidation without over-oxidation to sulfones. Purification often involves column chromatography (e.g., 33% Et₂O in pentane) .
Key Reagents:
- Oxidation: H₂O₂ (30% aqueous), mCPBA .
- Reduction (if needed): Sodium borohydride (NaBH₄) for intermediate steps .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized for confirming its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.4 ppm) .
- X-ray Crystallography: Resolves absolute configuration, as demonstrated in related piperidine derivatives (e.g., C21H17ClFN3O2) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₂H₁₄FNO⁺ requires m/z 214.1002) .
- Chromatography: HPLC or TLC with UV detection ensures >95% purity .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and P95 respirator for particulate protection .
- Toxicity Mitigation: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods for weighing and reactions .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound, particularly in enantioselective contexts?
Methodological Answer:
- Catalyst Selection: Chiral ligands like (S)-DTBM-SEGPHOS (5.5 mol%) enable enantioselective hydroalkylation, achieving ~63% yield in CuH-catalyzed reactions .
- Temperature Control: Low temperatures (0°C) minimize side reactions during benzylation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
Q. How do researchers resolve contradictions in reported biological activities (e.g., anti-tubercular vs. psychoactive effects) for this compound?
Methodological Answer:
- Target-Specific Assays: Use Mycobacterium tuberculosis H37Rv strains (MIC ≤1 µg/mL) to validate anti-tubercular activity . Contrast with receptor-binding studies (e.g., NMDA receptor antagonism) to explain psychoactive effects .
- Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., 4-F-PHP) that may contribute to divergent outcomes .
- Dose-Response Curves: Establish EC₅₀ values in cell-based vs. in vivo models to clarify therapeutic windows .
Q. What computational strategies are employed to predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450) or receptors (e.g., σ-1) using crystallographic data from PubChem (CID 145986549) .
- QSAR Modeling: Correlates substituent effects (e.g., 4-fluoro vs. 4-chloro) with activity trends .
- DFT Calculations: Predict oxidation potentials (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
Q. How is the compound’s stability under varying pH and temperature conditions assessed for pharmacological applications?
Methodological Answer:
- Forced Degradation Studies: Expose to 0.1M HCl/NaOH (25–60°C) and monitor degradation via HPLC. The 1-oxide group is prone to reduction under acidic conditions .
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; <5% degradation indicates suitability for formulation .
Q. What methodologies are used to investigate the compound’s metabolic pathways and potential toxicity?
Methodological Answer:
- Microsomal Incubations: Human liver microsomes (HLMs) with NADPH cofactor identify Phase I metabolites (e.g., N-dealkylation) .
- Ames Test: Assess mutagenicity using Salmonella typhimurium TA98 (≥90% viability at 10 µM) .
- CYP Inhibition Screening: IC₅₀ values for CYP3A4/2D6 guide drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
